Glochidone

Vue d'ensemble

Description

Glochidone is a naturally occurring triterpenoid compound found in various species of the genus Glochidion, which belongs to the family Phyllanthaceae. Triterpenoids are a class of chemical compounds composed of three terpene units, which are known for their diverse biological activities. This compound has attracted significant attention due to its potential pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities .

Applications De Recherche Scientifique

Chemistry: Glochidone serves as a valuable compound for studying the chemical properties and reactivity of triterpenoids.

Biology: Research has shown that this compound exhibits significant biological activities, including anti-inflammatory, antioxidant, and anticancer effects.

Medicine: this compound has potential therapeutic applications in the treatment of diseases such as cancer, inflammation, and oxidative stress-related disorders.

Mécanisme D'action

Target of Action

Glochidone, a natural triterpenoid, primarily targets tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in various cellular processes, including cell division, intracellular transportation, and the maintenance of cell shape .

Mode of Action

This compound interacts with tubulin by targeting the colchicine binding site . This interaction inhibits tubulin polymerization, a process critical for the formation of microtubules . The inhibition of tubulin polymerization disrupts the normal function of microtubules, leading to the arrest of cell division and ultimately cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the microtubule assembly pathway . By inhibiting tubulin polymerization, this compound disrupts the assembly of microtubules, which are essential components of the cell’s cytoskeleton . This disruption can lead to downstream effects such as the inhibition of cell division and the induction of apoptosis .

Result of Action

This compound has been found to have potent antiproliferative activity against various cancer cell lines . In vitro, it effectively inhibits the growth of lung cancer cells . In vivo, it has been shown to inhibit the growth of lung cancer xenograft tumors in mice . These effects are likely due to its interaction with tubulin and the subsequent disruption of microtubule assembly .

Analyse Biochimique

Biochemical Properties

Glochidone interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to have significant antinociceptive effects, suggesting that it may interact with pain-related enzymes and proteins

Cellular Effects

This compound has been found to have potent antiproliferative activity against various lung cancer cell lines . It effectively inhibits lung cancer xenograft tumor growth in nude mice . This suggests that this compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. For instance, docking analysis has found that this compound forms hydrogen bonds with residues of tubulin . It also inhibits tubulin polymerization, suggesting that it may interact with biomolecules by targeting the colchicine binding site . This could lead to changes in gene expression and enzyme activation or inhibition.

Temporal Effects in Laboratory Settings

Its potent antiproliferative activity against various lung cancer cell lines suggests that it may have long-term effects on cellular function

Dosage Effects in Animal Models

It has been found to effectively inhibit lung cancer xenograft tumor growth in nude mice

Metabolic Pathways

It has been found to inhibit tubulin polymerization , suggesting that it may interact with enzymes or cofactors involved in this process

Transport and Distribution

Its ability to form hydrogen bonds with residues of tubulin suggests that it may interact with transporters or binding proteins

Subcellular Localization

Its ability to inhibit tubulin polymerization suggests that it may be localized to specific compartments or organelles

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of glochidone typically involves the extraction of the compound from natural sources, such as the leaves and twigs of Glochidion eriocarpum. The extraction process often includes the use of organic solvents like methanol or ethanol to obtain crude extracts, followed by chromatographic techniques to isolate and purify this compound .

Industrial Production Methods

Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its extraction and purification processes. advancements in biotechnological methods, such as cell culture and genetic engineering, hold promise for the large-scale production of this compound in the future .

Analyse Des Réactions Chimiques

Types of Reactions

Glochidone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens (chlorine, bromine) and alkyl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms with different functional groups .

Comparaison Avec Des Composés Similaires

Activité Biologique

Glochidone, a compound derived from the genus Glochidion, has garnered attention for its diverse biological activities. This article delves into the pharmacological properties of this compound, highlighting its cytotoxic effects against cancer cell lines, antinociceptive properties, and potential therapeutic applications.

Phytochemical Profile

The phytochemical composition of Glochidion velutinum, a species within the Glochidion genus, has been extensively studied. A recent investigation utilized LC-MS/MS (liquid chromatography-tandem mass spectrometry) to identify and quantify various bioactive compounds in the plant extracts. The study reported a total of 48 compounds , including flavonoids, phenolic acids, and glycosides, which are believed to contribute to its biological activities.

Key Findings:

- Total Phenolic Content : Ranged from 44 to 859 µg GAE/mg of sample.

- Total Flavonoid Content : Ranged from 20 to 315 µg QE/mg of sample.

- Cytotoxicity : The crude extract exhibited IC50 values of 89 µg/mL against prostate cancer (PC-3) cells and 431 µg/mL against breast cancer (MCF-7) cells. The chloroform fraction showed even lower IC50 values of 27 µg/mL (PC-3) and 222 µg/mL (MCF-7) .

Anticancer Activity

This compound's anticancer properties have been investigated in several studies, particularly focusing on its effects against prostate and breast cancer cell lines.

Case Studies:

- Cytotoxic Effects : In vitro studies demonstrated that this compound extracts significantly inhibited the proliferation of PC-3 and MCF-7 cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

- Molecular Mechanisms : Research indicates that compounds such as epigallocatechin gallate and rutin, identified in Glochidion velutinum, may play a crucial role in mediating these anticancer effects through various signaling pathways .

Antinociceptive Properties

This compound has also been noted for its antinociceptive properties , which were evaluated using animal models.

In Vivo Studies:

- A study highlighted that this compound exhibited pronounced pain-relieving effects in mice, suggesting its potential as an analgesic agent. This activity was assessed through various pain models, indicating a significant reduction in pain responses compared to control groups .

Summary of Biological Activities

The following table summarizes the key biological activities of this compound:

| Activity | Type | IC50 Values | Notes |

|---|---|---|---|

| Anticancer | Prostate Cancer (PC-3) | 89 µg/mL | Significant cytotoxicity observed |

| Breast Cancer (MCF-7) | 431 µg/mL | Lower activity compared to PC-3 | |

| Antinociceptive | Pain Relief | - | Pronounced effects in animal models |

Propriétés

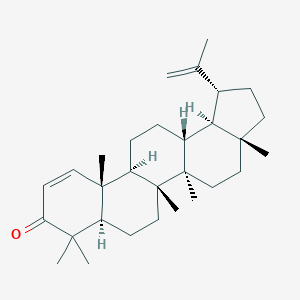

IUPAC Name |

(1R,3aR,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,11b,12,13,13a,13b-dodecahydro-1H-cyclopenta[a]chrysen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O/c1-19(2)20-11-14-27(5)17-18-29(7)21(25(20)27)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h13,15,20-23,25H,1,9-12,14,16-18H2,2-8H3/t20-,21+,22-,23+,25+,27+,28-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWBYBHVDDGVPDF-BHMAJAPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C=CC(=O)C5(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(C=CC(=O)C5(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Glochidone and where is it found?

A1: this compound is a naturally occurring pentacyclic triterpenoid primarily found in plants belonging to the Phyllanthus and Glochidion genera within the Euphorbiaceae family [, , , , , ]. It has also been identified in other plant families, such as Amaryllidaceae and Flacourtiaceae [, , , ].

Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C30H46O and a molecular weight of 422.69 g/mol [].

Q3: What are the key structural features of this compound?

A3: this compound possesses a lupane skeleton, characterized by a five-ring system with trans fusions between rings A/B, B/C, C/D, and D/E. A key structural element is the presence of an α,β-unsaturated ketone moiety in ring A [].

Q4: How is this compound typically isolated and characterized?

A4: this compound is commonly isolated from plant material using various chromatographic techniques, including column chromatography over silica gel, ODS, and Sephadex LH-20, as well as preparative HPLC [, , , , , ]. Its structure is elucidated using spectroscopic methods such as NMR (1H NMR, 13C NMR, DEPT), IR, MS, UV, and by comparing spectral data with known standards [, , , , , , ].

Q5: What biological activities have been reported for this compound?

A5: Research suggests that this compound exhibits a range of biological activities, including:

- Cytotoxic activity: this compound has demonstrated cytotoxic effects against various human cancer cell lines, including breast, lung, prostate, ovarian, and colon cancer cells in vitro [, , , , , , ].

- Antinociceptive activity: Studies have reported that this compound possesses pain-relieving properties in mice models, specifically in the writhing and formalin tests [].

- Anti-inflammatory activity: Although less studied, this compound has shown potential anti-inflammatory effects [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.